Hydrogen-Bond Donor Capacity: Superior to N1-Methylated Analog for Target Engagement
The target compound possesses a free N1–H hydrogen-bond donor (HBD) on the pyrazole ring, whereas the most closely cataloged analog, 1,3,5-trimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide (CAS 1428378-73-7), is N1-methylated and lacks this HBD. Molecular docking studies on pyrazole sulfonamide AHAS inhibitors demonstrate that an H-bond interaction with Arg377 in the Arabidopsis thaliana AHAS active site is critical for inhibitory potency; the lead compound 3b in that series achieved 81% rape root length inhibition at 100 mg/L [1]. In the pyrazole-4-sulfonamide class, the presence or absence of the N1–H donor has been implicated in modulating binding poses, as the N1–H can act as a hydrogen-bond donor to conserved catalytic residues [2]. The target compound retains this hydrogen-bond donor capacity, unlike the N1-methyl analog, positioning it favorably for targets where sulfonamide-pyrazole NH engagement is structurally resolved.
| Evidence Dimension | Hydrogen-bond donor count at pyrazole N1 position |
|---|---|
| Target Compound Data | 1 HBD (N1–H present; molecular formula C₁₀H₁₃N₃O₂S₂, MW 271.4) |
| Comparator Or Baseline | 1,3,5-trimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide: 0 HBD at N1 position (N1–CH₃; MW 285.4) |
| Quantified Difference | 1 vs. 0 hydrogen-bond donors at pyrazole N1; MW difference of 14.0 g/mol (ΔMW = -5.2%) |
| Conditions | Structural comparison based on SMILES notation: Cc1n[nH]c(C)c1S(=O)(=O)NCc1ccsc1 (target) vs. Cc1nn(C)c(C)c1S(=O)(=O)NCc1ccsc1 (comparator) |
Why This Matters
For procurement decisions targeting enzyme active sites where hydrogen-bond donation from the heterocycle NH is structurally implicated (e.g., AHAS Arg377 interaction), the target compound's free N1–H constitutes a functionally non-redundant feature not replicable by the N1-methyl analog.
- [1] Lv, X. H., Ren, Z. L., Liu, H., Li, H. D., Li, Q. S., Wang, L., Zhang, L. S., Yao, X. K., & Cao, H. Q. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Chemical & Pharmaceutical Bulletin, 66(4), 358–362. View Source
- [2] Alalawy, A. I., et al. (2024). Synthesis, molecular modeling, and anticancer activity of new thiophene and thiophene-pyrazole analogues incorporating benzene-sulfonamide moiety as carbonic anhydrase isozymes (CA-IX and CA-XII). Journal of Molecular Structure, 1295, 136609. View Source
